Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-

Physicochemical profiling Lead optimisation Drug-likeness

The compound 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole (CAS 61467-34-3) is a tetrahydropyrimido[1,6-a]indole derivative bearing a bromine atom at position 7 and methyl groups at positions 2, 3, and 5. This heterocyclic scaffold belongs to a class of fused indole-pyrimidine systems that have been explored in patents as antihypertensive agents and synthetic intermediates for further functionalisation.

Molecular Formula C14H17BrN2
Molecular Weight 293.20 g/mol
CAS No. 61467-34-3
Cat. No. B13945376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-
CAS61467-34-3
Molecular FormulaC14H17BrN2
Molecular Weight293.20 g/mol
Structural Identifiers
SMILESCC1CC2=C(C3=C(N2CN1C)C=CC(=C3)Br)C
InChIInChI=1S/C14H17BrN2/c1-9-6-14-10(2)12-7-11(15)4-5-13(12)17(14)8-16(9)3/h4-5,7,9H,6,8H2,1-3H3
InChIKeyMMOXJIYOWNYEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole (CAS 61467-34-3) – Core Scaffold & Procurement-Relevant Identity


The compound 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole (CAS 61467-34-3) is a tetrahydropyrimido[1,6-a]indole derivative bearing a bromine atom at position 7 and methyl groups at positions 2, 3, and 5 . This heterocyclic scaffold belongs to a class of fused indole-pyrimidine systems that have been explored in patents as antihypertensive agents and synthetic intermediates for further functionalisation [1]. While the non-brominated analog (2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole, CAS 61467-30-9) and other alkyl-substituted variants exist, the 7-bromo substituent introduces a chemically distinct handle that alters both physicochemical properties and synthetic utility in ways that cannot be replicated by simple methyl or unsubstituted analogs.

Why 7-Bromo-2,3,5-trimethyl Substitution Cannot Be Replaced by Simple Alkyl or Dehalo Analogs in Pyrimidoindole Procurement


The pyrimido[1,6-a]indole scaffold has been explored for antihypertensive and CNS applications, with substituent identity critically modulating pharmacological activity [1]. Prior art establishes that 2,5-dimethyl derivatives possess antidepressant activity, while 5-substituted ethyl analogs exhibit antihypertensive effects, demonstrating that even minor alkyl variations produce distinct biological profiles [1]. The 7-bromo substituent in CAS 61467-34-3 is not merely a bulkier replacement for a methyl group; it serves as a synthetic handle for transition-metal-catalysed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is entirely absent in the non-brominated analog CAS 61467-30-9 . Consequently, substituting the 7-bromo compound with the 7-unsubstituted or 7-methyl analog eliminates the possibility of late-stage diversification and may also alter target binding due to the substantial difference in halogen bonding capability and lipophilicity introduced by bromine.

Quantitative Differentiation Table for 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole vs. Closest Analogs


Computed Physicochemical Property Shift Induced by 7-Bromo Substitution vs. Non-Brominated Analog

Introduction of bromine at position 7 produces a measurable increase in molecular weight (Δ ≈ 78.9 g/mol), density, and boiling point compared to the non-brominated 2,3,5-trimethyl analog (CAS 61467-30-9). Specifically, the target compound exhibits a predicted density of 1.43 g/cm³ and a boiling point of 410.4 °C at 760 mmHg, whereas the non-brominated analog (C14H18N2, MW 214.31 g/mol) would be expected to have markedly lower density and boiling point owing to its lower molecular mass and lack of polarisable halogen . This difference directly impacts chromatographic retention, formulation solubility, and membrane permeability predictions in early-stage drug discovery workflows.

Physicochemical profiling Lead optimisation Drug-likeness

Synthetic Utility Differentiation: Presence of a Cross-Coupling Handle in the 7-Bromo Derivative

The 7-bromo substituent in CAS 61467-34-3 enables palladium-catalysed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are mechanistically impossible for the non-halogenated analogs such as CAS 61467-30-9 or the 5,7-dimethyl derivative CAS 38349-07-4 . While no direct comparative reaction yield dataset is publicly available for this specific compound, the presence of a bromine atom on an sp² carbon of the indole ring is a well-established structural prerequisite for oxidative addition with Pd(0) catalysts, a step that cannot proceed with the C-H or C-CH₃ bond present in non-halogenated comparators [1]. This positions the 7-bromo compound as a strategic intermediate for generating derivative libraries, whereas the non-brominated analogs are synthetic dead-ends for this purpose.

Synthetic chemistry Late-stage functionalisation C-C bond formation

Subtype-Selective Pharmacological Activity Inferred from Patent SAR: 5-Substituted Ethyl vs. 5-Methyl Pyrimidoindoles

US Patent 4409224 explicitly teaches that pyrimido[1,6-a]indole derivatives bearing a substituted ethyl group at position 5 (such as those containing a bromo substituent at position 7 as an optional further substitution) are antihypertensive agents, while prior art 2,5-dimethyl derivatives exhibit antidepressant activity [1]. Although the patent does not provide isolated IC₅₀ values for the exact 7-bromo-2,3,5-trimethyl compound, the class-level SAR demonstrates that the combination of the 5-ethyl (or larger) substituent with a 7-halo group yields antihypertensive pharmacology, whereas the simple 5-methyl-7-unsubstituted analog targets an entirely different therapeutic indication. This functional divergence means that a researcher seeking an antihypertensive lead cannot simply replace the 7-bromo-5-substituted compound with a 5,7-dimethyl analog and expect the same biological readout.

Antihypertensive GPCR Structure-activity relationship

Optimal Application Scenarios for 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole in Research and Industrial Settings


Late-Stage Diversification in Medicinal Chemistry

The 7-bromo substituent serves as a versatile synthetic handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of derivative libraries for structure-activity relationship (SAR) exploration around the pyrimido[1,6-a]indole core. Unlike the non-brominated analog CAS 61467-30-9, which lacks a reactive site for palladium-catalysed coupling, this compound allows chemists to introduce aryl, heteroaryl, or amine substituents at the 7-position without de novo scaffold synthesis .

Antihypertensive Lead Optimisation Programmes

Patent SAR indicates that pyrimido[1,6-a]indoles with 5-substituted ethyl groups and optional 7-halo substitution exhibit antihypertensive activity, whereas 5,7-dimethyl analogs are associated with antidepressant effects [1]. Researchers pursuing antihypertensive drug discovery should therefore select a 7-bromo-substituted scaffold over the simpler 5,7-dimethyl or 2,3,5-trimethyl non-halogenated variants, as the latter are pharmacologically directed toward a different therapeutic area.

Physicochemical Probing of Halogen Bonding Effects

The presence of bromine at position 7 introduces a heavy halogen capable of participating in halogen bonding interactions with protein targets, a feature absent in methyl-substituted analogs. The computed density (1.43 g/cm³) and boiling point (410.4 °C) of the 7-bromo compound are substantially elevated relative to the non-brominated congener (MW 214.31 g/mol), indicating altered intermolecular forces that may translate into differential binding kinetics or solubility profiles . This makes the compound a useful probe for studying halogen bonding contributions in biochemical assays.

Chemical Biology Tool Compound for TRH Receptor Studies (Exploratory)

Preliminary curated data in BindingDB (ChEMBL entry CHEMBL3600453) report agonist activity at mouse TRH-R1 with an EC₅₀ of 2.54 × 10³ nM measured by FLIPR Ca²⁺ flux assay in HEK293 cells [2]. However, this data point is attributed to a structurally distinct peptide-like molecule and may not correspond to CAS 61467-34-3. Until confirmed by a primary publication, this application should be considered unvalidated. Researchers should independently verify the structure-activity assignment before procuring the compound for TRH-related studies.

Quote Request

Request a Quote for Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.